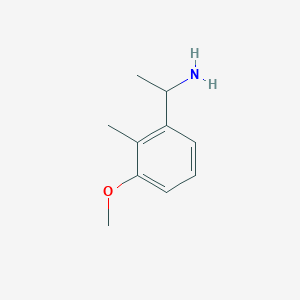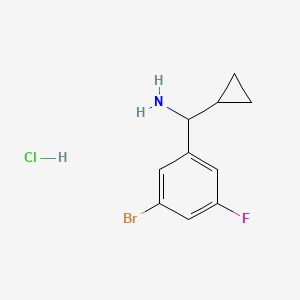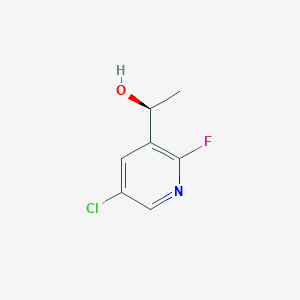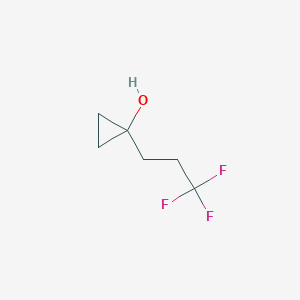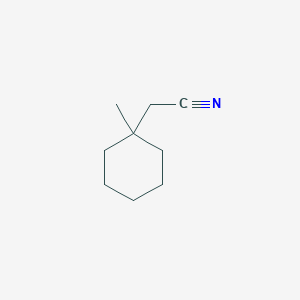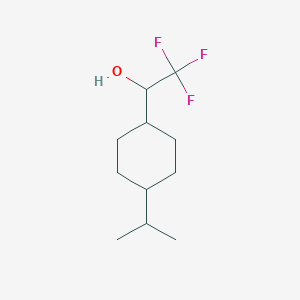
3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol: Similar structure with a shorter carbon chain.
2,4-Difluorophenyl-1,1,1-trifluoropropane: Lacks the hydroxyl group present in 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a different functional group (amide) and additional fluorine atoms.
Uniqueness
This compound is unique due to the combination of difluorophenyl and trifluoropropanol groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H7F5O |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7F5O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
Clé InChI |
UOIOGXQRNCPMOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


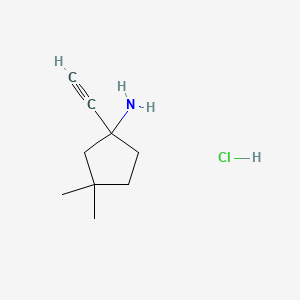


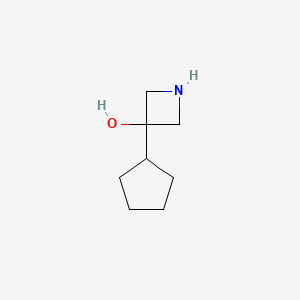


![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
